N-methylbenzothiohydrazide
Overview
Description
N-methylbenzothiohydrazide is an organic compound with the molecular formula C8H10N2S It is a derivative of benzothiohydrazide, where a methyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylbenzothiohydrazide can be synthesized through several methods. One common approach involves the reaction of benzothiohydrazide with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
C6H5CSNHNH2+CH3I→C6H5CSNHN(CH3)+HI
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-methylbenzothiohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzothiohydrazides depending on the reagents used.
Scientific Research Applications
N-methylbenzothiohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N-methylbenzothiohydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include inhibition of enzyme activity or modification of protein structures.
Comparison with Similar Compounds
N-methylbenzothiohydrazide can be compared with other similar compounds such as:
Benzothiohydrazide: The parent compound without the methyl group.
N-ethylbenzothiohydrazide: A similar compound with an ethyl group instead of a methyl group.
N-methylbenzohydrazide: A related compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: this compound is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. The methyl group also influences its solubility and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methylbenzenecarbothiohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFQYXZSXBTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480425 | |
Record name | N-methylbenzothiohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21048-05-5 | |
Record name | N-methylbenzothiohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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